4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Übersicht

Beschreibung

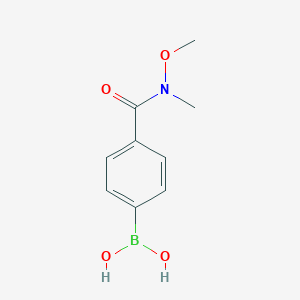

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a chemical compound with the molecular formula C9H12BNO4 and a molecular weight of 209.01 g/mol . This compound is known for its unique structure, which includes a boronic acid group and a dimethylhydroxylaminocarbonyl group attached to a phenyl ring. It is used in various scientific research applications due to its reactivity and functional properties.

Vorbereitungsmethoden

The synthesis of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with N,O-dimethylhydroxylamine under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid serves as a versatile building block in organic synthesis. It can be utilized in:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The boronic acid functionality allows for nucleophilic substitution reactions, enabling the introduction of various functional groups onto aromatic rings.

Biological Applications

The compound has shown promise in biological research:

- Enzyme Inhibition Studies : It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Drug Development : Its derivatives may be explored for their efficacy against specific diseases, particularly in cancer therapy where boron compounds have been studied for their potential in boron neutron capture therapy (BNCT).

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound as a coupling partner in Suzuki-Miyaura reactions. The reaction conditions optimized the yield of the desired biaryl product, showcasing the compound's utility in synthesizing complex organic molecules.

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Catalyst: Pd(PPh3)4 | 85 | High selectivity observed |

| Solvent: Toluene | 90 | Optimal temperature at 100°C |

Case Study 2: Inhibition of Enzyme Activity

Research on enzyme inhibition revealed that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways. The study indicated a correlation between the structural modifications of the compound and its inhibitory potency.

| Enzyme Target | IC50 (µM) | Structural Modification |

|---|---|---|

| Aldose Reductase | 2.5 | Addition of methyl group |

| Cyclooxygenase-2 | 1.0 | Hydroxyl group substitution |

Industrial Applications

In industrial settings, this compound is valuable for:

- Pharmaceutical Manufacturing : Its role as a reagent in drug synthesis processes enhances efficiency and reduces waste.

- Agricultural Chemicals : The compound's derivatives can be utilized in developing new agrochemicals with improved efficacy.

Wirkmechanismus

The mechanism of action of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols or hydroxyl groups on biomolecules, leading to inhibition or modulation of their activity. This interaction is often pH-dependent and can be influenced by the presence of other functional groups on the molecule .

Vergleich Mit ähnlichen Verbindungen

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic acid: Lacks the dimethylhydroxylaminocarbonyl group, making it less reactive in certain applications.

4-Carboxyphenylboronic acid: Contains a carboxyl group instead of the dimethylhydroxylaminocarbonyl group, leading to different reactivity and applications.

4-(N-Methylhydroxylaminocarbonyl)phenylboronic acid: Similar structure but with a single methyl group, affecting its chemical properties and reactivity.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in various applications.

Biologische Aktivität

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in drug delivery systems and biomolecular recognition. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic applications, and the underlying mechanisms of action.

- Chemical Name : this compound

- CAS Number : 179055-26-6

- Molecular Formula : C_{10}H_{12}BNO_4

- Molecular Weight : 223.02 g/mol

1. Reversible Binding to Polyhydroxy Compounds

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and polyols. This property is crucial for their application in:

- Drug Delivery Systems : They can facilitate the controlled release of therapeutic agents by forming complexes with sugars or other polyol-based molecules in physiological conditions .

- Biomolecular Recognition : The compound's ability to interact with glycoproteins and polysaccharides enhances its potential in targeting specific cells or tissues .

2. Enzyme Inhibition

Research indicates that phenylboronic acids can inhibit certain enzymes by modifying their active sites through boronate ester formation. This inhibition can be leveraged in therapeutic settings to modulate metabolic pathways .

Case Study 1: Glucose-Sensitive Drug Delivery

A study demonstrated the use of phenylboronic acid derivatives in creating glucose-sensitive hydrogels for insulin delivery. The hydrogels exhibited swelling behavior that was responsive to glucose levels, allowing for controlled insulin release in diabetic treatment .

| Hydrogel Composition | Glucose Concentration (mM) | Insulin Release (%) |

|---|---|---|

| PBA-grafted hydrogel | 0 | 10 |

| PBA-grafted hydrogel | 5 | 30 |

| PBA-grafted hydrogel | 15 | 70 |

Case Study 2: Biomimetic CO2 Hydration Activity

Another study explored the CO2 hydration activity of boronic acids, revealing that compounds like this compound exhibit significant catalytic properties for carbon capture processes. The research utilized density functional theory calculations to elucidate the mechanistic pathways involved .

Research Findings

- Selectivity for Glucose : The compound selectively binds to glucose over other sugars, which is pivotal for developing targeted drug delivery systems that minimize side effects .

- Therapeutic Applications : Its applications extend beyond drug delivery to include potential roles in cancer therapy by targeting specific tumor markers through glycan recognition .

Eigenschaften

IUPAC Name |

[4-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c1-11(15-2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISDDPDFGJLSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N(C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394910 | |

| Record name | 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179055-26-6 | |

| Record name | 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.